![molecular formula C27H30N6O3 B1208312 3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)
3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one is a member of quinolines.
Applications De Recherche Scientifique
Antimicrobial and Mosquito Larvicidal Activity
Research has shown that derivatives of quinoline, which include compounds structurally related to 3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one, have significant antimicrobial and antifungal properties. Such compounds have been tested against various bacterial and fungal strains, showing good activity compared to standard antibiotics. Additionally, these compounds demonstrated larvicidal activity against mosquito larvae, suggesting potential utility in pest control (Rajanarendar et al., 2010).
Synthesis and Biological Evaluation for Anticancer and Antifungal Uses
Another application involves the synthesis of tetrazolylmethyl quinolines, closely related to the chemical , for their anticancer and antifungal properties. These compounds were synthesized and screened for primary cytotoxicity against various human tumor cell lines. Some showed significant growth inhibition in melanoma and breast cancer cell lines. Additionally, in vitro antifungal assays against specific fungi revealed moderate activities, highlighting their potential as therapeutic agents in cancer and fungal infections (Shaikh et al., 2017).
Photodiode Applications and Optical Characterizations
Quinoline derivatives have also been investigated for their potential in photodiode applications. A study focusing on the optical characterizations of pyrimidine fused quinolone carboxylate moiety, a structure resembling the compound , demonstrated unique optical behavior. This suggests potential use in designing and manufacturing organic photodiodes based on such nanostructured films (Elkanzi et al., 2020).
Antimicrobial and Anti-Inflammatory Activity
Quinolone derivatives have shown promising antimicrobial and anti-inflammatory activities. Studies on novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, which share a similar chemical structure, revealed significant antimicrobial activity and potent anti-inflammatory and analgesic activities comparable to standard drugs (Rajanarendar et al., 2012).
Anticancer Activities
Derivatives of quinoline have been synthesized and evaluated for their in vitro antiproliferative activities against various human cancer cell lines, including breast, leukemia, colon, and central nervous system cancers. Some compounds showed good cytotoxicity with low IC50 values, indicating their potential as effective agents in cancer therapy (Reis et al., 2011).
Propriétés
Nom du produit |
3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one |
|---|---|
Formule moléculaire |
C27H30N6O3 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyltetrazol-5-yl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H30N6O3/c1-2-18-7-9-23-20(11-18)13-21(27(34)28-23)15-32(14-19-8-10-24-25(12-19)36-17-35-24)16-26-29-30-31-33(26)22-5-3-4-6-22/h7-13,22H,2-6,14-17H2,1H3,(H,28,34) |
Clé InChI |
QHZVBMXEUDRGPR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC4=C(C=C3)OCO4)CC5=NN=NN5C6CCCC6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



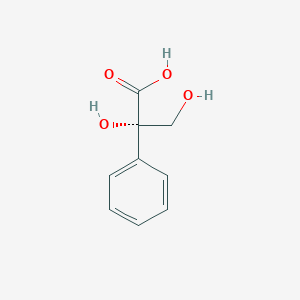
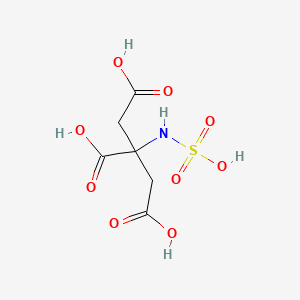
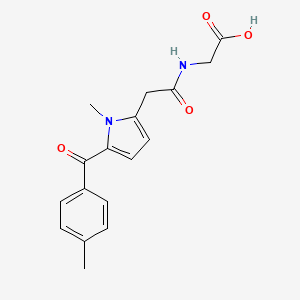
![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)
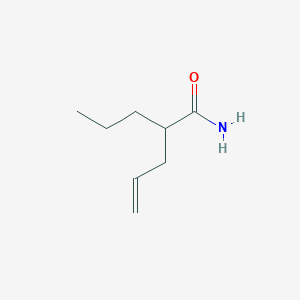
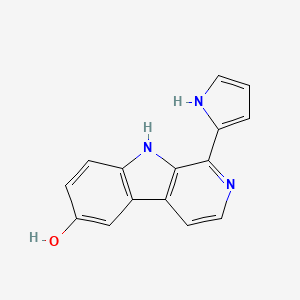
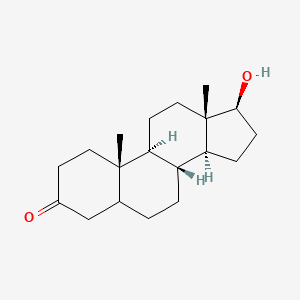
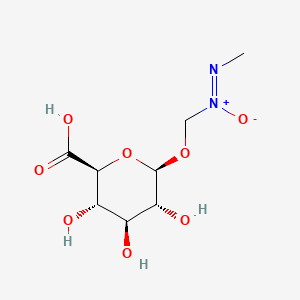
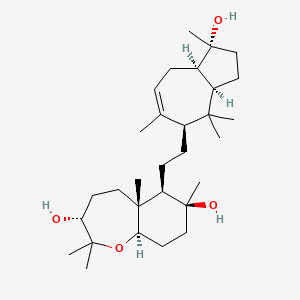
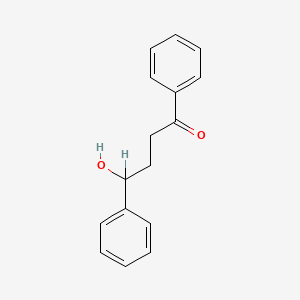
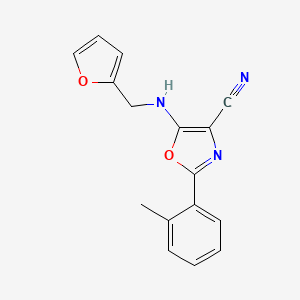
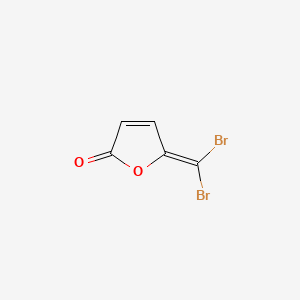
![2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)
![2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1208254.png)